2-(1H-benzimidazol-1-yl)-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves the condensation of benzimidazole derivatives with hydrazides. One common method includes the reaction of 2-(1H-benzimidazol-1-yl)acetic acid hydrazide with 4-methylbenzaldehyde under reflux conditions in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzimidazole ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-yl)ethanol
- 2-(1H-benzimidazol-1-yl)ethanamine
- 1-(4-methylbenzyl)-1H-benzimidazol-2-ylmethanol
Uniqueness
2-(1H-benzimidazol-1-yl)-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is unique due to its specific structure, which combines the benzimidazole ring with a hydrazide and a 4-methylphenyl group
Properties
Molecular Formula |
C17H16N4O |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H16N4O/c1-13-6-8-14(9-7-13)10-19-20-17(22)11-21-12-18-15-4-2-3-5-16(15)21/h2-10,12H,11H2,1H3,(H,20,22)/b19-10+ |
InChI Key |
BJJDHZIXHBGTLV-VXLYETTFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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